molecular formula C42H57BrN6O13 B232904 N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine CAS No. 144304-34-7

N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine

Cat. No. B232904
CAS RN: 144304-34-7
M. Wt: 933.8 g/mol
InChI Key: ZRRFJIDSOUPTOP-FSJACQRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine, also known as Boc-Leu-Glu(OBzl)-Leu-Tyr-BrCH2, is a chemical compound with potential applications in scientific research. It is a peptide derivative that has been synthesized for various purposes, including studying the mechanism of action of certain enzymes and proteins.

Mechanism of Action

The mechanism of action of N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 involves the inhibition of protease activity. Specifically, the compound binds to the active site of the protease, preventing it from breaking down proteins. This allows researchers to study the protease's function and role in various biological processes.
Biochemical and Physiological Effects:
N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain proteases, which can have downstream effects on various biological processes. Additionally, the compound has been shown to have anti-inflammatory effects, which could have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 in lab experiments is that it allows researchers to study the function and role of proteases in various biological processes. Additionally, the compound has been shown to have anti-inflammatory effects, which could have potential therapeutic applications. However, one limitation of using this compound is that it can be expensive and difficult to synthesize.

Future Directions

There are several future directions for research involving N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2. One potential direction is to study the compound's effects on various proteases and their downstream effects on biological processes. Additionally, researchers could explore the potential therapeutic applications of this compound, particularly in the context of inflammation and related conditions. Finally, further research could be done to optimize the synthesis process for N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2, making it more accessible and cost-effective for use in scientific research.

Synthesis Methods

The synthesis of N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 involves several steps, including the protection of the amino and carboxyl groups, as well as the bromination of the tyrosine residue. The process is typically carried out using solid-phase peptide synthesis, which involves the use of a resin-bound peptide that is sequentially modified by various reagents.

Scientific Research Applications

N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 has been used in scientific research for a variety of applications. One of the primary uses of this compound is in the study of proteases, which are enzymes that break down proteins. N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine(OBzl)-Leu-Tyr-BrCH2 can be used to inhibit the activity of certain proteases, allowing researchers to study their function and role in various biological processes.

properties

CAS RN

144304-34-7

Product Name

N-Bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine

Molecular Formula

C42H57BrN6O13

Molecular Weight

933.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-bromoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C42H57BrN6O13/c1-23(2)18-30(48-41(60)32(44-34(51)22-43)20-25-8-6-5-7-9-25)39(58)46-28(14-16-35(52)53)37(56)45-29(15-17-36(54)55)38(57)47-31(19-24(3)4)40(59)49-33(42(61)62)21-26-10-12-27(50)13-11-26/h5-13,23-24,28-33,50H,14-22H2,1-4H3,(H,44,51)(H,45,56)(H,46,58)(H,47,57)(H,48,60)(H,49,59)(H,52,53)(H,54,55)(H,61,62)/t28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

ZRRFJIDSOUPTOP-FSJACQRISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CBr

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CBr

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CBr

sequence

FLEELY

synonyms

BA-FLEELY
N-bromoacetyl-Phe-Leu-Glu-Glu-Leu-Tyr
N-bromoacetyl-phenylalanyl-leucyl-glutamyl-glutamyl-leucyl-tyrosine

Origin of Product

United States

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